2,2',4,5',6-Pentabromobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-(2,5-dibromophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKQKAZYUPPRJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074771 |

Source

|

| Record name | PBB 103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-39-6 |

Source

|

| Record name | 2,2',4,5',6-Pentabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5',6-PENTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62ZI5O8820 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Impurities of 2,2',4,5',6-Pentabromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,2',4,5',6-Pentabromobiphenyl (PBB-103)

Polybrominated biphenyls (PBBs) are a class of 209 distinct synthetic organobromine compounds, each varying by the number and position of bromine atoms on the biphenyl structure.[1][2] PBBs were historically incorporated into plastics used in a variety of consumer goods, such as television and computer monitor casings, textiles, and plastic foams, to reduce flammability.[1] However, due to their toxicological profiles and persistence in the environment, the production and use of PBBs have been largely curtailed globally.[1]

This compound, also known as PBB-103, is one of the 46 possible pentabromobiphenyl congeners.[2][3] The specific arrangement of bromine atoms in PBB-103 dictates its chemical properties and toxicological behavior, which is believed to involve interaction with the aryl hydrocarbon receptor (AhR).[1] Accurate synthesis of this congener is crucial for conducting detailed toxicological assessments and for creating certified reference materials for environmental and biological monitoring.

Primary Synthesis Pathways

The synthesis of specific PBB congeners like this compound is not a trivial undertaking due to the propensity for forming a mixture of isomers during direct bromination of biphenyl. Therefore, more controlled, modern synthetic methodologies are typically employed to achieve the desired substitution pattern. The two most relevant and effective strategies are the Ullmann reaction and the Suzuki-Miyaura cross-coupling reaction.

Ullmann Reaction

The Ullmann reaction, a classic method for forming symmetrical and unsymmetrical biaryls, involves the copper-catalyzed coupling of two aryl halides.[4][5][6] To synthesize the asymmetrically substituted PBB-103, this reaction would involve the coupling of two different brominated benzene derivatives.

Causality Behind Experimental Choices: The Ullmann reaction is often chosen for its directness in forming the biphenyl core. The use of a copper catalyst is fundamental to the reaction mechanism, which is thought to proceed through an organocopper intermediate.[4] High temperatures are often required to drive the reaction to completion.[4][7] The choice of solvent is also critical; high-boiling point solvents like dimethylformamide (DMF), nitrobenzene, or para-nitrotoluene are commonly used to achieve the necessary reaction temperatures.[7]

Reaction Scheme:

To synthesize this compound (PBB-103), one could theoretically couple 1,2,4-tribromo-3-iodobenzene with 1,4-dibromobenzene in the presence of a copper catalyst. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond would favor the desired cross-coupling.

Caption: Ullmann reaction pathway for PBB-103 synthesis.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a more modern and versatile method for the synthesis of biaryl compounds.[8][9] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[8][9] This method offers several advantages over the Ullmann reaction, including milder reaction conditions and a broader substrate scope.[6]

Causality Behind Experimental Choices: The Suzuki-Miyaura reaction is favored for its high yields and tolerance of a wide range of functional groups.[10] The palladium catalyst is crucial for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[9] A base is required to facilitate the transmetalation step.[8][11] The choice of solvent and ligands for the palladium catalyst can significantly influence the reaction's efficiency and selectivity.

Reaction Scheme:

The synthesis of PBB-103 via a Suzuki-Miyaura coupling could involve the reaction of (2,5-dibromophenyl)boronic acid with 1,2,4,5-tetrabromobenzene.

Caption: Suzuki-Miyaura coupling for PBB-103 synthesis.

Potential Impurities in Synthesis

The synthesis of a specific PBB congener is often accompanied by the formation of various impurities. These can arise from side reactions, unreacted starting materials, or the degradation of the product. Thorough impurity profiling is essential to ensure the purity and safety of the final compound.[12][13]

| Impurity Class | Potential Specific Impurities | Origin |

| Isomeric Pentabromobiphenyls | Other pentabromobiphenyl congeners (e.g., PBB-110, PBB-96)[14] | Non-specific bromination or side reactions during coupling. |

| Homologous PBBs | Tetrabromobiphenyls, Hexabromobiphenyls | Incomplete or excessive bromination of starting materials. |

| Starting Materials & Reagents | Unreacted brominated benzenes, boronic acids, or their derivatives. | Incomplete reaction. |

| Homocoupling Products | Symmetrical biaryls from the coupling of two identical starting molecules. | A common side reaction in both Ullmann and Suzuki-Miyaura couplings. |

| Polybrominated Dibenzofurans (PBDFs) | Brominated dibenzofurans | Formed through the oxidation or pyrolysis of PBBs.[15][16][17] |

| Terphenyls | Brominated terphenyls | Can form as byproducts, especially at higher reaction temperatures.[11] |

Self-Validating Protocols: To minimize impurities, reaction conditions must be meticulously controlled. For instance, in the Suzuki-Miyaura coupling, the stoichiometry of the reactants, the choice of catalyst and base, and the reaction temperature and time are critical parameters to optimize.[10][11] Purification of the final product is almost always necessary and typically involves techniques like recrystallization and column chromatography.[18][19]

Analytical Methods for Impurity Profiling

A suite of modern analytical techniques is required for the comprehensive identification and quantification of impurities in the synthesized PBB-103.[20][21][22]

-

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the gold standard techniques for separating and quantifying impurities in pharmaceutical and chemical manufacturing.[12][23]

-

Gas Chromatography (GC): Particularly useful for the analysis of volatile and semi-volatile impurities.[12]

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight and structural information, enabling the definitive identification of unknown impurities.[13][20][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of the final product and any isolated impurities.[20][21]

Forced Degradation Studies: To understand the potential degradation pathways and the impurities that may form over time, forced degradation studies are often conducted. This involves subjecting the synthesized PBB-103 to stress conditions such as heat, light, extreme pH, and oxidation.[21][23]

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add (2,5-dibromophenyl)boronic acid, 1,2,4,5-tetrabromobenzene, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable solvent (e.g., toluene or 1,4-dioxane).[10]

-

Add an aqueous solution of a base, such as sodium carbonate or potassium phosphate.[10]

-

Heat the reaction mixture to a temperature between 70-100 °C and stir vigorously.[10]

-

Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up to remove the catalyst and inorganic salts.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

General Protocol for Purification by Column Chromatography

-

Prepare a chromatography column with a suitable stationary phase, such as silica gel.[18]

-

Dissolve the crude PBB-103 in a minimal amount of a non-polar solvent and load it onto the column.[18]

-

Elute the column with a suitable mobile phase, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity if necessary.[18]

-

Collect fractions of the eluate and analyze them by TLC or GC to identify the fractions containing the pure product.[18]

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Conclusion

The synthesis of this compound requires careful selection of the synthetic pathway and meticulous control over reaction conditions to achieve high purity. The Suzuki-Miyaura cross-coupling reaction generally offers a more controlled and efficient route compared to the classical Ullmann reaction. A thorough understanding of potential impurities, arising from both the synthesis and potential degradation, is critical. The application of advanced analytical techniques is indispensable for the comprehensive impurity profiling necessary to ensure the quality and reliability of this important compound for research and regulatory purposes.

References

-

Formation of polybrominated dibenzofurans from polybrominated biphenyls. (2014). PubMed. [Link]

-

Toxicology studies of a pentabromodiphenyl ether mixture [DE-71 (technical grade)] in F344/N rats and B6C3F1/N mice and toxicology and carcinogenesis studies of a pentabromodiphenyl ether mixture [DE-71 (technical grade)] in Wistar Han [Crl:WI(Han)] rats and B6C3F1/N mice (gavage studies). (n.d.). National Toxicology Program. [Link]

-

The Formation Pathways of Polybrominated Dibenzo-P-Dioxins and Dibenzofurans (PBDD/Fs) From Pyrolysis of Polybrominated Diphenyl Ethers (PBDEs): Effects of Bromination Arrangement and Level. (2020). PubMed. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Southampton. [Link]

-

Toxicological Profile for Polybrominated Biphenyls. (2004). Agency for Toxic Substances and Disease Registry. [Link]

-

Introduction - NTP Technical Report on the Toxicology Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] (CASRN 32534-81-9) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies). (n.d.). National Center for Biotechnology Information. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

The Suzuki Reaction. (2014). Columbia University. [Link]

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.).

-

Environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans. (2021). ResearchGate. [Link]

-

Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. (2013). National Center for Biotechnology Information. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). MDPI. [Link]

-

Developmental Exposure to Low-Dose PBDE-99: Effects on Male Fertility and Neurobehavior in Rat Offspring. (2005). National Institute of Environmental Health Sciences. [Link]

-

Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (2019). ResearchGate. [Link]

- Synthesis of bromobiphenyls. (n.d.).

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

References - NTP Technical Report on the Toxicology Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] (CASRN 32534-81-9) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies). (n.d.). National Center for Biotechnology Information. [Link]

-

Chemistry Ullmann Reaction. (n.d.). sathee jee. [Link]

-

Ullmann reaction. (n.d.). Wikipedia. [Link]

-

Pbb 153 | C12H4Br6 | CID 42948. (n.d.). PubChem. [Link]

-

Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2024). ResearchGate. [Link]

-

Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). ResearchGate. [Link]

-

Formation, occurrence and analysis of polychlorinated dibenzofurans, dioxins and related compounds. (1985). National Center for Biotechnology Information. [Link]

-

This compound | C12H5Br5 | CID 181214. (n.d.). PubChem. [Link]

-

Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. [Link]

-

Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2023). ResearchGate. [Link]

-

2,2',3,6,6'-Pentabromobiphenyl | C12H5Br5 | CID 53655816. (n.d.). PubChem. [Link]

-

Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. [Link]

- SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br). (n.d.).

-

2,2',4,5,6'-PENTABROMOBIPHENYL. (n.d.). precisionFDA. [Link]

-

This compound. (n.d.). gsrs. [Link]

-

Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. [Link]

-

2,3,3',4',6-Pentabromobiphenyl | C12H5Br5 | CID 85666273. (n.d.). PubChem. [Link]

Sources

- 1. This compound | C12H5Br5 | CID 181214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction | Thermo Fisher Scientific - IN [thermofisher.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. mdpi.com [mdpi.com]

- 11. US5254776A - Synthesis of bromobiphenyls - Google Patents [patents.google.com]

- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 13. documents.lgcstandards.com [documents.lgcstandards.com]

- 14. 2,2',3,6,6'-Pentabromobiphenyl | C12H5Br5 | CID 53655816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The formation pathways of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from pyrolysis of polybrominated diphenyl ethers (PBDEs): Effects of bromination arrangement and level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Formation, occurrence and analysis of polychlorinated dibenzofurans, dioxins and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. DSpace [cora.ucc.ie]

- 20. ijprajournal.com [ijprajournal.com]

- 21. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijsrtjournal.com [ijsrtjournal.com]

- 23. jpharmsci.com [jpharmsci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2',4,5',6-Pentabromobiphenyl (PBB 103)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Polybrominated biphenyls (PBBs) represent a class of persistent organic pollutants that have garnered significant scientific and regulatory attention due to their environmental persistence and toxicological profiles. This guide focuses specifically on the congener 2,2',4,5',6-Pentabromobiphenyl, also known as PBB 103. As a Senior Application Scientist, the aim of this document is to provide a comprehensive and technically robust resource on the core physicochemical properties of this compound. Understanding these fundamental characteristics is paramount for assessing its environmental fate, toxicological behavior, and for developing effective analytical and remediation strategies. This guide moves beyond a simple recitation of data points, delving into the causality behind experimental methodologies and the implications of the compound's properties.

Chemical Identity and Structure

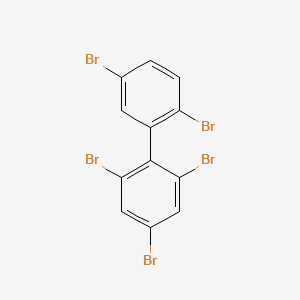

This compound is a synthetic organic compound with the molecular formula C₁₂H₅Br₅.[1][2] It belongs to the polybrominated biphenyl (PBB) family, which consists of 209 possible congeners, each with a different number and position of bromine atoms on the biphenyl backbone.[3][4] The structure of PBB 103 is characterized by five bromine atoms attached to the biphenyl rings at the 2, 2', 4, 5', and 6 positions. The numbering of the carbon atoms on the biphenyl rings is crucial for identifying the specific congener.

The IUPAC name for this compound is 1,3,5-tribromo-2-(2,5-dibromophenyl)benzene.[1] It is also commonly referred to by its congener number, PBB 103.[1]

Key Identifiers:

The structural arrangement of the bromine atoms significantly influences the physicochemical properties and toxicological behavior of the molecule. The presence of bromine atoms in the ortho positions (2, 2', 6, 6') can affect the planarity of the biphenyl rings, which in turn impacts its interaction with biological receptors.[4]

Caption: Structure of this compound (PBB 103).

Core Physicochemical Properties

The physicochemical properties of PBB 103 are fundamental to understanding its behavior in environmental and biological systems. Due to the limited availability of experimental data for this specific congener, some values are predicted based on computational models. It is crucial to distinguish between experimental and predicted data for accurate risk assessment.

| Property | Value | Data Type | Source |

| Molecular Weight | 548.7 g/mol | Calculated | [1] |

| Melting Point | >100°C (decomposition) | Experimental | [5] |

| Boiling Point | No Data Available | - | - |

| Water Solubility | Insoluble in water | Qualitative | [3] |

| Vapor Pressure | Low | Qualitative | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 7 | Predicted (XLogP3-AA) | [1] |

Note on Data Gaps: There is a notable lack of experimentally determined quantitative data for several key physicochemical properties of PBB 103, including boiling point, water solubility, and vapor pressure. The provided melting point indicates decomposition, suggesting thermal instability at higher temperatures. The high predicted log Kow value is characteristic of highly brominated compounds and indicates a strong tendency to partition into fatty tissues and organic matter.

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties is essential for regulatory assessment and scientific research. The following section outlines the principles and generalized protocols for key parameters.

Melting Point Determination

The melting point is a critical parameter for identifying and assessing the purity of a compound. For PBBs, which are solids at room temperature, the capillary melting point method is a standard technique.

Principle: A small, powdered sample of the crystalline solid is heated in a capillary tube, and the temperature range over which the substance melts is observed. A sharp melting range is indicative of high purity.

Experimental Protocol (Capillary Method):

-

Sample Preparation: A small amount of dry PBB 103 is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Water Solubility

Water solubility is a key determinant of a chemical's environmental transport and bioavailability. Given the expected low solubility of PBB 103, the column elution or flask-shaking methods as described in OECD Guideline 105 are appropriate.

Principle (Flask Method - OECD 105): An excess amount of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Experimental Protocol (Flask Method):

-

Equilibration: A weighted amount of PBB 103 is added to a flask containing a known volume of deionized water.

-

Shaking/Stirring: The flask is sealed and agitated in a constant temperature water bath until equilibrium is reached. This may take several days for poorly soluble substances.

-

Phase Separation: The mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

-

Analysis: The concentration of PBB 103 in the clear aqueous phase is quantified using a sensitive analytical technique such as gas chromatography with mass spectrometry (GC-MS).

Caption: Workflow for determining water solubility by the flask method.

Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a critical parameter for predicting its potential for bioaccumulation. The shake-flask method (OECD Guideline 107) is a widely used technique.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the equilibrium concentrations in the two phases gives the partition coefficient (Kow).

Experimental Protocol (Shake-Flask Method):

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together and allowing them to separate.

-

Partitioning: A solution of PBB 103 in either n-octanol or water is prepared. The other phase is added, and the mixture is shaken vigorously in a separatory funnel or vial at a constant temperature until equilibrium is established.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation may be used to aid separation.

-

Analysis: The concentration of PBB 103 in both the n-octanol and water phases is determined using an appropriate analytical method, such as GC-MS.

-

Calculation: The log Kow is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Toxicological and Environmental Considerations

While specific toxicological data for PBB 103 is scarce, the broader class of PBBs is known for its persistence and toxicity.[6]

General Toxicological Profile of PBBs:

-

Mechanism of Toxicity: The toxicity of PBBs can vary depending on the specific congener. Some congeners are believed to interact with the aryl hydrocarbon receptor (AhR), leading to a range of toxic responses.[1]

-

Health Effects: Exposure to PBBs has been associated with weight loss, skin disorders, and adverse effects on the nervous, immune, and endocrine systems, as well as the liver, kidneys, and thyroid gland.[1]

-

Carcinogenicity: PBBs are reasonably anticipated to be human carcinogens based on sufficient evidence of carcinogenicity in animals.[6]

Environmental Fate:

-

Persistence: PBBs are highly resistant to environmental degradation.[7] They do not readily break down in soil or water and can persist for long periods.

-

Bioaccumulation: Due to their high lipophilicity (as indicated by the high predicted log Kow of PBB 103), PBBs have a strong tendency to accumulate in the fatty tissues of organisms.[6] This can lead to biomagnification in the food chain.

-

Transport: PBBs have low water solubility and low vapor pressure, which limits their mobility in water.[3][6] However, they can adsorb to particulate matter and be transported over long distances in the atmosphere.[6]

Analytical Methodologies for Detection

The detection and quantification of PBB 103 in various matrices require sensitive and selective analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique.

Principle of GC-MS: The sample is first extracted and cleaned up to remove interfering substances. The extract is then injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

Generalized Workflow for Analysis of Environmental Samples:

Sources

- 1. This compound | C12H5Br5 | CID 181214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. biomall.in [biomall.in]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. Mortality of individuals in a long-term cohort exposed to polybrominated biphenyls (PBBs) - PMC [pmc.ncbi.nlm.nih.gov]

Environmental degradation pathways of 2,2',4,5',6-Pentabromobiphenyl

An In-depth Technical Guide to the Environmental Degradation Pathways of 2,2',4,5',6-Pentabromobiphenyl (PBB 103)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybrominated biphenyls (PBBs), a class of persistent organic pollutants, have garnered significant environmental and health concerns due to their widespread presence and toxicological effects. This technical guide provides a comprehensive examination of the environmental degradation pathways of a specific congener, this compound (PBB 103). We will delve into the primary mechanisms governing its transformation in the environment, including microbial degradation, photodegradation, and metabolic processes within organisms. This document is intended to serve as a critical resource for researchers and professionals engaged in environmental science, toxicology, and drug development, offering insights into the fate of this persistent pollutant and the scientific methodologies employed to elucidate its degradation pathways.

Introduction: The Environmental Significance of this compound (PBB 103)

This compound, also known as PBB 103, is a member of the polybrominated biphenyl (PBB) family of compounds.[1] PBBs were extensively used as flame retardants in various consumer and industrial products, such as plastics in computer monitors, televisions, and textiles, to inhibit combustion.[1][2] However, their chemical stability, resistance to degradation, and lipophilic nature have led to their persistence in the environment and accumulation in the food chain.[3] A notorious incident in Michigan in 1973, where PBBs were accidentally mixed into livestock feed, highlighted the devastating environmental and health consequences of these compounds, with long-term studies revealing elevated PBB levels in the blood of exposed individuals decades later.[4][5]

PBBs, including PBB 103, are structurally similar to polychlorinated biphenyls (PCBs) and exhibit similar toxicological properties. Exposure to PBBs has been associated with a range of adverse health effects, including skin disorders, and impacts on the nervous, immune, endocrine, and hepatic systems.[1] Understanding the environmental degradation pathways of specific PBB congeners like PBB 103 is paramount for assessing their environmental fate, predicting their long-term impacts, and developing effective remediation strategies.

This guide will explore the intricate processes that lead to the breakdown of PBB 103 in the environment, focusing on the scientific principles and experimental evidence that underpin our current understanding.

Microbial Degradation: Nature's Primary Recourse

Microbial degradation represents a crucial natural attenuation process for many organic pollutants, including PBBs. The susceptibility of PBBs to microbial attack is heavily dependent on the environmental conditions (aerobic vs. anaerobic) and the specific microbial communities present.

Anaerobic Reductive Debromination

Under anoxic conditions, such as those found in sediments and flooded soils, the primary microbial degradation pathway for highly brominated PBBs is reductive debromination.[6] This process involves the sequential removal of bromine atoms from the biphenyl structure, leading to the formation of less brominated and generally less toxic congeners.[6]

Causality of Experimental Design: The study of anaerobic reductive debromination necessitates the creation of an oxygen-free environment to mimic natural anoxic settings. This is typically achieved by purging the experimental setup with an inert gas like nitrogen and using a reducing agent to remove any residual oxygen. The introduction of specific anaerobic microbial consortia or pure strains, often sourced from contaminated sediments, is crucial to initiate the degradation process.

Experimental Protocol: Anaerobic Microcosm Study

-

Sediment Collection and Preparation: Collect sediment samples from a PBB-contaminated site. Homogenize the sediment and sieve to remove large debris.

-

Microcosm Setup: In an anaerobic glovebox, dispense a known amount of sediment and anaerobic mineral medium into serum bottles.

-

Spiking with PBB 103: Add a solution of PBB 103 in a suitable solvent (e.g., acetone) to the microcosms to achieve the desired initial concentration. Include solvent-only controls.

-

Incubation: Seal the bottles with butyl rubber stoppers and aluminum crimps. Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C).

-

Sampling and Analysis: At regular intervals, sacrifice replicate microcosms. Extract the PBBs from the sediment and aqueous phases using appropriate solvents (e.g., hexane/acetone mixture). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify PBB 103 and its debromination products.

Self-Validating System: The inclusion of sterile controls (autoclaved sediment) is essential to differentiate between biotic and abiotic degradation. Monitoring the formation of debrominated products over time provides direct evidence of microbial activity. The decrease in the parent compound concentration should correlate with the appearance of daughter products.

Key Microbial Players: While specific microorganisms responsible for the degradation of PBB 103 are not extensively documented, research on related compounds like polybrominated diphenyl ethers (PBDEs) and PCBs points towards the involvement of organohalide-respiring bacteria such as Dehalococcoides species.[7][8] These bacteria utilize halogenated compounds as electron acceptors in their respiratory chain.

Visualizing Anaerobic Degradation:

Caption: Proposed anaerobic reductive debromination pathway of PBB 103.

Aerobic Biodegradation

In aerobic environments, the degradation of PBBs proceeds through a different mechanism, typically involving oxidative pathways. This process is generally more effective for less brominated congeners.

Causality of Experimental Design: Aerobic degradation studies require a constant supply of oxygen. This is often achieved by incubating the cultures in shaker flasks to ensure adequate aeration. The microbial cultures used are typically isolated from contaminated soils or activated sludge and are often enriched on biphenyl or other structurally similar compounds to enhance their PBB-degrading capabilities.

Experimental Protocol: Aerobic Batch Culture Study

-

Isolation and Enrichment of Bacteria: Isolate bacteria from a PBB-contaminated soil sample by plating on a minimal salt medium with biphenyl as the sole carbon source.

-

Culture Preparation: Grow the isolated bacterial strain in a liquid mineral salt medium containing a suitable carbon source (e.g., yeast extract) to obtain sufficient biomass.

-

Degradation Assay: Centrifuge the bacterial culture, wash the cells, and resuspend them in a fresh mineral salt medium. Add PBB 103 (dissolved in a carrier solvent) to the cell suspension.

-

Incubation: Incubate the flasks on a rotary shaker at a controlled temperature and pH.

-

Sampling and Analysis: Periodically, withdraw samples from the flasks. Extract the PBBs and their metabolites and analyze them using GC-MS or High-Performance Liquid Chromatography (HPLC).

Self-Validating System: The use of heat-killed or inhibitor-treated controls is crucial to confirm that the observed degradation is due to biological activity. Monitoring the increase in bacterial biomass alongside the decrease in PBB 103 concentration can provide further evidence of co-metabolism or utilization as a carbon source.

Key Enzymatic Steps: Aerobic degradation of aromatic compounds is often initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydrodiols. Subsequent enzymatic reactions can lead to ring cleavage and further breakdown. For PBBs, the presence of bromine atoms can hinder the action of these enzymes, and the degradation rate is often inversely proportional to the degree of bromination.[9]

Photodegradation: The Role of Sunlight

Photodegradation, or photolysis, is an abiotic degradation process driven by the energy of sunlight. It can be a significant transformation pathway for PBBs in the upper layers of aquatic systems and on terrestrial surfaces.

Causality of Experimental Design: To study photodegradation, a light source that mimics the solar spectrum is required. This can be a xenon lamp or a mercury lamp with appropriate filters. The experiments are typically conducted in a solvent that is transparent to the relevant wavelengths of light to avoid interference.

Experimental Protocol: Photolysis Study

-

Sample Preparation: Prepare a solution of PBB 103 in a photochemically inert solvent such as hexane or methanol.

-

Irradiation: Place the solution in a quartz tube (which is transparent to UV light) and irradiate it with a light source of known spectral output and intensity.

-

Dark Control: Prepare an identical sample and keep it in the dark to account for any non-photolytic degradation.

-

Sampling and Analysis: At different time points, take aliquots of the irradiated and dark control solutions. Analyze the samples by GC-MS to determine the concentration of PBB 103 and to identify any photoproducts.

Self-Validating System: The comparison with the dark control is fundamental to attribute the observed degradation to photolysis. The identification of less brominated PBBs as photoproducts supports a reductive debromination mechanism. Quantum yield calculations can provide a quantitative measure of the photochemical efficiency.

Mechanism of Photodegradation: The primary mechanism of PBB photodegradation is reductive debromination, where the absorption of light energy leads to the cleavage of a carbon-bromine bond.[6][10] This process results in the formation of less brominated PBB congeners. The rate of photodegradation is influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers in the environment, and the solvent matrix.[11][12]

Visualizing Photodegradation:

Caption: Simplified photodegradation pathway of PBB 103.

Metabolism in Organisms: Bioaccumulation and Biotransformation

Once PBBs enter the food chain, they can be absorbed and metabolized by various organisms.[3] While PBBs are generally persistent in biological systems, some metabolic transformation can occur, primarily leading to the formation of hydroxylated derivatives.[3][6]

Causality of Experimental Design: In vitro studies using liver microsomes are a common approach to investigate the metabolism of xenobiotics. Microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many foreign compounds. In vivo studies involve administering the compound to laboratory animals and analyzing their tissues and excreta for metabolites.

Experimental Protocol: In Vitro Microsomal Metabolism Assay

-

Microsome Preparation: Isolate liver microsomes from a suitable animal model (e.g., rat) that has been pre-treated with an inducer of cytochrome P450 enzymes (e.g., phenobarbital).

-

Incubation Mixture: Prepare an incubation mixture containing the isolated microsomes, a NADPH-generating system (as a source of reducing equivalents for P450 enzymes), and PBB 103.

-

Incubation: Incubate the mixture at 37°C for a specific period.

-

Extraction and Analysis: Stop the reaction and extract the PBBs and their metabolites. Analyze the extracts using LC-MS or GC-MS to identify hydroxylated and other metabolic products.[13][14]

Self-Validating System: The inclusion of control incubations without the NADPH-generating system or with heat-inactivated microsomes is critical to ensure that the observed transformation is enzymatic. The identification of specific hydroxylated metabolites provides direct evidence of metabolic activity.

Metabolic Pathways: The metabolism of PBBs is influenced by the congener's structure. The presence of adjacent non-brominated carbon atoms is often a prerequisite for metabolism by cytochrome P450 enzymes.[3] Metabolism can lead to the formation of hydroxylated PBBs, which may be more water-soluble and thus more readily excreted. However, some hydroxylated metabolites have been shown to exhibit higher toxicity than the parent compounds.[6]

Table 1: Summary of Degradation Pathways and Products of PBB 103

| Degradation Pathway | Primary Mechanism | Key Products | Influencing Factors |

| Anaerobic Microbial Degradation | Reductive Debromination | Less brominated PBBs | Anoxic conditions, presence of suitable microbial consortia |

| Aerobic Microbial Degradation | Oxidative Pathways | Hydroxylated derivatives, ring cleavage products | Oxygen availability, microbial strains, degree of bromination |

| Photodegradation | Reductive Debromination | Less brominated PBBs | Light intensity and wavelength, presence of photosensitizers |

| Metabolism in Organisms | Cytochrome P450-mediated Oxidation | Hydroxylated PBBs | Congener structure, enzyme induction |

Conclusion and Future Perspectives

The environmental degradation of this compound is a slow and complex process governed by a combination of biotic and abiotic pathways. Reductive debromination, both microbially mediated under anaerobic conditions and photochemically driven, appears to be a key transformation process, leading to the formation of less brominated congeners. Aerobic microbial degradation and metabolism within organisms can further transform PBB 103, primarily through oxidative reactions.

Despite the existing knowledge, significant research gaps remain. The specific microbial species and enzymes involved in the degradation of PBB 103 are not fully characterized. Furthermore, the environmental factors that control the rates of these degradation processes in complex natural systems require further investigation. A deeper understanding of these pathways is essential for developing effective bioremediation and risk management strategies for PBB-contaminated sites. The methodologies and insights presented in this guide provide a foundation for future research aimed at mitigating the environmental legacy of these persistent pollutants.

References

- Inchem.org. (1993).

- Semantic Scholar. (2025). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts.

- Unknown Source.

- Unknown Source.

- NIH. (2025). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC.

- NIH. (2021). Identification of Reductive Dehalogenases That Mediate Complete Debromination of Penta- and Tetrabrominated Diphenyl Ethers in Dehalococcoides spp - PMC.

- Frontiers. (2022). Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture.

- PubMed. (1982).

- Emory University.

- ACS Publications. Microbial metabolism of polychlorinated biphenyls. Relative degradability of polychlorinated biphenyl components by Alkaligenes species | Journal of Agricultural and Food Chemistry.

- Unknown Source. Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi.

- ACS Publications. (2025). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes | Environmental Science & Technology.

- Unknown Source. (2020).

- Wikipedia.

- ResearchGate. (2025). (PDF) Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts.

- ResearchGate.

- MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.

- Unknown Source. (2023).

- PubChem. This compound | C12H5Br5 | CID 181214.

- Wikipedia. Pentabromodiphenyl ether.

- PubChem. Pentabromodiphenyl ethers | C12H5Br5O | CID 36159.

- PubMed. (2008).

- precisionFDA. 2,2',4,5,6'-PENTABROMOBIPHENYL.

- Frontiers. (2024). Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies.

- Wikipedia. Plastic.

- PubMed. (2013).

- PubMed. (2009).

- PubMed. Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts.

- PubMed. Novel flame retardants, 1,2-bis(2,4,6-tribromophenoxy)

- PubMed. Transformation/degradation of tetrabromobisphenol A and its derivatives: A review of the metabolism and metabolites.

- ResearchGate. OH-initiated degradation of 2,2′,4,4′,5,6′-hexabrominated diphenyl ether (BDE-154) in the atmosphere and wastewater: Mechanisms, kinetics, and ecotoxicity.

- PubMed. (2018).

- PubChem. 2,2',3,5,5'-Pentabromobiphenyl | C12H5Br5 | CID 90478814.

- PubMed Central. (2024). Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies - PMC.

- Benchchem. Environmental Fate and Degradation of 2,6-Dibromophenol: A Technical Guide.

- NIH. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products.

- ResearchGate.

Sources

- 1. This compound | C12H5Br5 | CID 181214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Plastic - Wikipedia [en.wikipedia.org]

- 3. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 4. Tracing the toxic legacy of PBB contamination [news.emory.edu]

- 5. online.ucpress.edu [online.ucpress.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Identification of Reductive Dehalogenases That Mediate Complete Debromination of Penta- and Tetrabrominated Diphenyl Ethers in Dehalococcoides spp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture [frontiersin.org]

- 9. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]

- 10. Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the microsomal metabolism and binding of polybrominated biphenyls (PBBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the microsomal metabolism and binding of polybrominated biphenyls (PBBs) - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Enigma of 2,2',4,5',6-Pentabromobiphenyl: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular mechanisms underlying the biological activity and toxicity of 2,2',4,5',6-Pentabromobiphenyl (PBB-101). We will delve into the core molecular interactions, signaling pathways, and downstream cellular effects of this persistent organic pollutant, offering insights for researchers in toxicology, environmental health, and drug development.

Introduction: The Significance of PBB-101

This compound (PBB-101) is a member of the polybrominated biphenyl (PBB) class of compounds, which were historically used as flame retardants.[1] Due to their chemical stability and resistance to degradation, PBBs persist in the environment and bioaccumulate in living organisms, posing a significant health risk.[2] Understanding the molecular mechanisms by which PBB-101 exerts its effects is crucial for assessing its toxicological risk, developing potential therapeutic interventions for exposure, and informing the design of safer alternative compounds.

This guide will move beyond a superficial overview to provide a detailed, evidence-based exploration of PBB-101's molecular toxicology, grounded in established scientific literature.

The Aryl Hydrocarbon Receptor (AhR): A Primary Molecular Target

The predominant and most well-characterized molecular interaction of PBB-101 involves the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor.[1] AhR is a key regulator of cellular responses to a wide range of environmental contaminants.[3][4]

AhR Activation Cascade

Upon entering the cell, PBB-101 binds to the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones. Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.[4]

Inside the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic response elements (XREs) in the promoter regions of target genes.[3] This binding initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism.

Diagram: PBB-101-Mediated AhR Signaling Pathway

Caption: PBB-101 activates the AhR signaling pathway, leading to gene transcription.

Upregulation of Cytochrome P450 Enzymes

A primary consequence of AhR activation by PBB-101 is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2 .[1] These enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds. While this can be a detoxification mechanism, the metabolic activation of certain compounds by these enzymes can also lead to the formation of reactive intermediates that can cause cellular damage. The induction of CYP1A1 is a well-established biomarker for AhR activation.[5]

Endocrine Disruption: Interference with Hormonal Signaling

PBB-101 is recognized as an endocrine-disrupting chemical (EDC) , meaning it can interfere with the body's hormonal systems.[6][7] This disruption can occur through multiple mechanisms and affect various endocrine axes.

Thyroid Hormone System Disruption

Studies have shown that exposure to PBBs can lead to alterations in thyroid hormone levels.[8] The mechanisms are thought to involve:

-

Competition with Thyroxine (T4) for transport proteins: The structural similarity of some PBBs to thyroid hormones may allow them to bind to transport proteins like transthyretin, displacing T4 and affecting its distribution and metabolism.

-

Altered thyroid hormone metabolism: Induction of metabolizing enzymes through AhR activation can increase the breakdown of thyroid hormones.

Disruption of Steroid Hormone Homeostasis

PBB exposure has been linked to altered steroid hormone metabolism.[8] PBBs can induce enzymes that are involved in the synthesis and degradation of steroid hormones such as testosterone.[8] This can lead to an imbalance in hormone levels, potentially affecting reproductive health and development.

Table 1: Summary of PBB-101 Endocrine Disrupting Effects

| Endocrine System | Observed Effects | Potential Mechanism(s) |

| Thyroid | Altered T3 and T4 levels, potential for hypothyroidism.[8] | - Competitive binding to thyroid hormone transport proteins.- Increased metabolic clearance of thyroid hormones. |

| Reproductive | Altered steroid hormone metabolism (e.g., testosterone).[8] | - Induction of steroid-metabolizing enzymes. |

Neurotoxicity: A Complex Interplay of Cellular Processes

The neurotoxic effects of PBBs are a significant concern.[9] While the exact mechanisms for PBB-101 are still under investigation, evidence from structurally similar compounds like polychlorinated biphenyls (PCBs) points towards the disruption of intracellular calcium signaling as a key event.[9]

Modulation of Ryanodine Receptors and Calcium Homeostasis

A plausible mechanism for PBB-101-induced neurotoxicity involves the modulation of ryanodine receptors (RyRs) , which are intracellular calcium release channels located on the endoplasmic reticulum.[10][11]

-

Sensitization of RyRs: Certain PBB congeners may sensitize RyRs, leading to an uncontrolled release of calcium from intracellular stores.

-

Disruption of Calcium Signaling: This dysregulation of intracellular calcium can have profound effects on neuronal function, including neurotransmitter release, synaptic plasticity, and gene expression, ultimately leading to neuronal damage and death.[11][12]

Diagram: Proposed Mechanism of PBB-101-Induced Neurotoxicity

Sources

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ipen.org [ipen.org]

- 8. Intergenerational effects of endocrine-disrupting compounds: a review of the Michigan polybrominated biphenyl registry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bu.edu [bu.edu]

- 10. Regulation of Ryanodine Receptor Ion Channels Through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Remodeling of ryanodine receptor complex causes "leaky" channels: a molecular mechanism for decreased exercise capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Redox Dependent Modifications of Ryanodine Receptor: Basic Mechanisms and Implications in Heart Diseases [frontiersin.org]

2,2',4,5',6-Pentabromobiphenyl structural analogues and derivatives

An In-depth Technical Guide to 2,2',4,5',6-Pentabromobiphenyl (PBB-103): Structural Analogues, Derivatives, and Analytical Strategies

Foreword: A Senior Application Scientist's Perspective

Polybrominated biphenyls (PBBs) represent a class of persistent organic pollutants (POPs) that, despite being banned or heavily restricted for decades, continue to pose a significant challenge to environmental and human health.[1][2] Their legacy as effective flame retardants is overshadowed by their environmental persistence, bioaccumulative nature, and toxicological profile.[1] This guide focuses on a specific congener, this compound (PBB-103), and extends to its structural analogues and metabolic derivatives.

As scientists and researchers, our task is not merely to detect these compounds but to understand their lifecycle—from synthesis and environmental fate to metabolic transformation and toxicological impact. This requires robust, validated analytical methodologies and a deep comprehension of the underlying chemistry. The protocols and insights presented herein are designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice. This document is structured to provide a logical progression from the fundamental properties of these molecules to the complex strategies required for their analysis and the interpretation of their biological significance.

Part 1: Core Molecular Characteristics and Synthesis

The Polybrominated Biphenyl (PBB) Family

PBBs are a group of 209 distinct synthetic organic compounds, or congeners, where 1 to 10 bromine atoms are attached to a biphenyl core.[2] Their utility as flame retardants stemmed from the ability of the carbon-bromine bond to scavenge free radicals during combustion.[3] However, the chemical stability that made them effective also contributes to their extreme persistence in the environment.[3]

Focus Congener: this compound (PBB-103)

PBB-103 is a representative pentabrominated congener. Its structure, characterized by bromine atoms at the 2,2',4,5',6 positions, imparts specific chemical and toxicological properties. The presence of bromine atoms at the ortho positions (2, 2', 6) influences the molecule's ability to achieve a planar conformation, which is a key determinant of its toxicological mechanism, particularly its interaction with receptors like the Aryl hydrocarbon Receptor (AhR).

Structural Analogues and Derivatives

-

Structural Analogues: These are other PBB congeners with varying numbers and positions of bromine atoms. Examples include hexabromobiphenyls, octabromobiphenyls, and the fully brominated decabromobiphenyl.[2][4] The degree and position of bromination significantly affect the congener's lipophilicity, persistence, and toxicity.

-

Derivatives: These are molecules formed through the metabolism of PBBs in biological systems. The primary derivatives are hydroxylated PBBs (OH-PBBs), which are formed by the action of microsomal monooxygenase systems.[1] These hydroxylated metabolites can sometimes exhibit greater biological activity than the parent compound.

Table 1: Physicochemical Properties of PBB-103 and Selected Analogues

| Compound Name | PBB No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 103 | 59080-39-6 | C₁₂H₅Br₅ | 548.7 |

| 2,2',3,6,6'-Pentabromobiphenyl | 96 | 2181002-75-3 | C₁₂H₅Br₅ | 548.7 |

| 2,2',3,3',4,4',5,6,6'-Nonabromobiphenyl | 207 | 27753-52-2 | C₁₂HBr₉ | 864.3 |

Data sourced from PubChem.[1][2][4]

Synthesis of Bromobiphenyls

The synthesis of specific bromobiphenyl congeners is typically achieved through organometallic cross-coupling reactions. A common laboratory and industrial approach involves the reaction of a phenylboronic acid with a bromoiodobenzene in the presence of a palladium catalyst.[5] This method, a variant of the Suzuki coupling, allows for precise control over the final structure. The choice of starting materials, catalyst, and reaction conditions (particularly temperature) is critical to maximize the yield of the desired biphenyl and minimize the formation of unwanted terphenyl byproducts.[5]

Part 2: Toxicokinetics and Metabolic Fate

The biological impact of PBBs is intrinsically linked to their absorption, distribution, metabolism, and excretion (ADME) profile. Their high lipophilicity is the driving factor behind their toxicokinetic behavior.

Absorption and Distribution

PBBs can be absorbed through oral, inhalation, and dermal routes.[1] Following absorption, their lipophilic nature causes them to partition out of the aqueous bloodstream and accumulate in lipid-rich tissues, most notably adipose tissue, the liver, and skin.[1] This sequestration in fat depots leads to very long biological half-lives and a significant potential for bioaccumulation.

Metabolism and Formation of Derivatives

Metabolism of PBBs is a slow process primarily mediated by the cytochrome P450 (CYP) microsomal enzyme system in the liver.[1] The goal of this biotransformation is to increase the water solubility of the compound to facilitate excretion.

-

Phase I Metabolism (Hydroxylation): CYP enzymes catalyze the insertion of a hydroxyl (-OH) group onto the biphenyl rings, forming hydroxylated PBBs (OH-PBBs). The rate and position of hydroxylation depend heavily on the specific PBB congener and the arrangement of its bromine atoms.

-

Phase II Metabolism (Conjugation): The newly formed hydroxyl group can then be conjugated with endogenous molecules like glucuronic acid or sulfate, further increasing water solubility for elimination via urine.

It is important to note that less-brominated congeners are more readily metabolized, while highly brominated congeners are extremely resistant to metabolic breakdown and are often excreted unchanged in the feces.[1]

Caption: Simplified metabolic pathway of PBBs in the liver.

Part 3: Toxicological Effects and Mechanisms

PBB exposure is associated with a range of adverse health effects, including skin disorders, weight loss, and damage to the nervous and immune systems, as well as the liver, kidneys, and thyroid gland.[1] The specific mechanism of toxicity can vary depending on the congener.

Aryl hydrocarbon Receptor (AhR) Activation

One of the primary mechanisms of toxicity for certain PBB congeners resembles that of dioxins. Congeners that can adopt a coplanar (flat) structure can bind to and activate the Aryl hydrocarbon Receptor (AhR). This activation leads to a cascade of downstream events, including the induction of CYP1A1 and other genes, which can disrupt normal cellular function and contribute to toxic effects.

Caption: The Aryl hydrocarbon Receptor (AhR) signaling pathway.

Other Toxicological Endpoints

-

Endocrine Disruption: PBBs can interfere with thyroid hormone function.

-

Neurotoxicity: Symptoms of PBB exposure can include fatigue, weakness, and joint pain.[1]

-

Oxidative Stress: Some brominated flame retardants have been shown to induce oxidative stress, which can lead to cellular damage.[6]

Table 2: Summary of Toxicological Information for PBBs

| Effect Category | Description | Reference |

| Primary Health Effects | Weight loss, skin disorders (acne), nervous system effects, immune system effects, liver, kidney, and thyroid effects. | [1] |

| Acute Symptoms | Nausea, abdominal pain, loss of appetite, joint pain, fatigue, and weakness. | [1] |

| Exposure Routes | Oral, inhalation, dermal. | [1] |

| Carcinogenicity | Classified as reasonably anticipated to be a human carcinogen. | [1] |

Part 4: Analytical Methodologies: A Practical Guide

The reliable detection and quantification of PBBs in complex matrices like soil, water, or biological tissues is a significant analytical challenge. It requires a multi-step process involving efficient extraction, rigorous cleanup to remove interferences, and sensitive instrumental analysis. The method of choice is typically Gas Chromatography-Mass Spectrometry (GC-MS).[3][7]

The Analytical Workflow: A Self-Validating System

The causality behind this workflow is paramount. Each step is designed to progressively isolate and concentrate the target analytes while systematically removing interfering compounds, ensuring the final instrumental analysis is both accurate and robust.

Caption: General analytical workflow for PBB determination.

Detailed Protocol: Analysis of PBBs in Sediment by GC-MS

This protocol describes a robust method for determining PBB congeners in a complex environmental matrix.

A. Reagents and Materials:

-

Solvents: Dichloromethane (DCM), Hexane (all pesticide grade or equivalent).

-

Drying Agent: Anhydrous sodium sulfate (baked at 400°C for 4 hours).

-

Standards: Certified analytical standards of PBB congeners, surrogate standards (e.g., ¹³C-labeled PBBs), and internal/recovery standards.

-

Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges.

-

Pressurized Liquid Extraction (PLE) or Soxhlet apparatus.

B. Step-by-Step Methodology:

-

Sample Preparation:

-

Air-dry the sediment sample and sieve to remove debris.

-

Homogenize the sample by grinding to a fine powder.

-

Weigh approximately 10 g of the homogenized sample into a PLE cell or Soxhlet thimble.

-

Causality: Homogenization is essential for ensuring that the subsample taken for analysis is representative of the whole, which is fundamental for data reproducibility.

-

-

Surrogate Spiking:

-

Spike the sample with a known amount of surrogate standard solution.

-

Causality: Surrogate standards are non-native compounds chemically similar to the analytes. They are added before extraction to monitor the efficiency and recovery of the entire sample preparation process for each individual sample.

-

-

Extraction:

-

Pressurized Liquid Extraction (PLE): Extract the sample with hexane:DCM (1:1) at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[3]

-

Soxhlet Extraction: Alternatively, extract for 18-24 hours with hexane:DCM.[7]

-

Causality: PLE is often preferred as it is significantly faster and uses less solvent than traditional Soxhlet extraction, while providing comparable extraction efficiency for POPs.

-

-

Concentration and Cleanup:

-

Concentrate the raw extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.[3]

-

Pass the concentrated extract through a column containing anhydrous sodium sulfate to remove residual water.

-

Apply the extract to an activated SPE cartridge (e.g., silica gel).

-

Elute interfering compounds with a non-polar solvent like hexane, then elute the PBB fraction with a solvent mixture of increasing polarity (e.g., hexane:DCM).[3][7]

-

Causality: This cleanup step is critical. Sediment extracts contain a vast number of co-extracted organic compounds (lipids, humic acids) that can interfere with GC analysis, causing high background noise and co-elution. The SPE step separates the moderately polar PBBs from these interferences.

-

-

Final Preparation and Analysis:

-

Concentrate the cleaned fraction to a final volume of 100-200 µL.[3]

-

Add a known amount of the internal standard just prior to injection.

-

Inject 1-2 µL into the GC-MS system.

-

Causality: The internal standard is added at the very end to correct for variations in injection volume and instrument response, ensuring precise quantification.

-

C. Instrumental Parameters:

Table 3: Example GC-MS Conditions for PBB Analysis

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Provides robust and reproducible chromatography. |

| Injector | Splitless or Cool-on-Column | Maximizes transfer of analytes to the column for trace analysis. |

| Injector Temp. | 280-300°C | Ensures volatilization of PBBs without thermal degradation. |

| GC Column | e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) | A low-polarity phase that provides good separation for PBB congeners. |

| Carrier Gas | Helium, constant flow (1-2 mL/min) | Inert gas providing optimal separation efficiency. |

| Oven Program | Initial 100°C, ramp to 320°C | A temperature gradient is necessary to separate congeners with different boiling points. |

| MS System | Agilent 5977B or equivalent | Provides sensitive and selective detection. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method producing characteristic fragment patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Monitors only specific ions for each PBB congener, dramatically increasing sensitivity and selectivity compared to a full scan. |

Parameters synthesized from established methodologies for persistent organic pollutants.[3][7]

References

-

This compound | C12H5Br5 | CID 181214 . PubChem. [Link]

-

2,2',3,3',4,4',5,6,6'-Nonabromobiphenyl - PubChem . PubChem. [Link]

-

2,2',4,5,6'-PENTABROMOBIPHENYL - precisionFDA . precisionFDA. [Link]

-

2,2',3,6,6'-Pentabromobiphenyl | C12H5Br5 | CID 53655816 - PubChem . PubChem. [Link]

-

Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments - A Review . ResearchGate. [Link]

-

A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants . PubMed. [Link]

-

A NEW STRATEGY FOR PENTACHLOROPHENOL MONITORING IN WATER SAMPLES USING ULTRA-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY . ResearchGate. [Link]

-

2,2',3,4,4'-Pentabromodiphenyl ether | C12H5Br5O | CID 177368 - PubChem . PubChem. [Link]

-

Environmental fate and metabolism: Issues and recommendations . NERC Open Research Archive. [Link]

-

2,2',3,3',4,5,6-Heptabromodiphenyl ether - PubChem . PubChem. [Link]

-

Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans . PubMed Central. [Link]

- US5254776A - Synthesis of bromobiphenyls - Google Patents.

-

Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity . MDPI. [Link]

-

Analytical method for the determination and a survey of parabens and their derivatives in pharmaceuticals . PubMed. [Link]

-

Comparative toxicity of trophic exposures to polybrominated compounds (2, 4, 6 - Tribromophenol and BDE-209) to Oreochromis niloticus (Linnaeus, 1758) . ResearchGate. [Link]

-

2,4,5,3',4'-pentabromobiphenyl MeSH Supplementary Concept Data 2025 . MeSH Browser - NIH. [Link]

Sources

- 1. This compound | C12H5Br5 | CID 181214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',3,3',4,4',5,6,6'-Nonabromobiphenyl | C12HBr9 | CID 34004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,2',3,6,6'-Pentabromobiphenyl | C12H5Br5 | CID 53655816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5254776A - Synthesis of bromobiphenyls - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide on the Environmental Sources and Fate of PBB 103

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the environmental sources, fate, and analysis of the polybrominated biphenyl (PBB) congener, 2,2',4,5',6-pentabromobiphenyl, commonly known as PBB 103. This document is intended to serve as a critical resource for professionals engaged in environmental research, toxicology, and drug development who require a deep understanding of this persistent organic pollutant.

Introduction to PBB 103

Polybrominated biphenyls (PBBs) are a class of synthetic halogenated organic compounds that were extensively used as flame retardants in a variety of commercial and consumer products.[1][2] PBBs consist of 209 different congeners, of which PBB 103 (this compound) is a notable component of commercial mixtures. Due to their chemical stability and resistance to degradation, PBBs, including PBB 103, are highly persistent in the environment, leading to long-term contamination and potential human health risks. A significant incident in Michigan in 1973, where a PBB-based flame retardant was accidentally mixed with livestock feed, led to widespread environmental contamination and human exposure, highlighting the potential for large-scale ecological and health consequences.[3]

PBB 103: Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 1,3,5-tribromo-2-(2,5-dibromophenyl)benzene |

| CAS Number | 59080-39-6 |

| Molecular Formula | C₁₂H₅Br₅ |

| Molecular Weight | 548.69 g/mol |

| Log K_ow_ | 7.10 |

| Water Solubility | 0.4 µg/L |

Source: PubChem, INCHEM[4]

The high octanol-water partition coefficient (Log K_ow_) and low water solubility of PBB 103 are indicative of its lipophilic nature, contributing to its persistence in fatty tissues of organisms and its tendency to bioaccumulate.

Environmental Sources of PBB 103

PBBs do not occur naturally in the environment; their presence is solely due to anthropogenic activities. The primary sources of PBB 103 are linked to the production, use, and disposal of commercial PBB mixtures.

Commercial PBB Mixtures

Industrial Releases

Manufacturing facilities that produced PBBs or incorporated them into products were significant point sources of environmental contamination. Releases could occur through:

-

Atmospheric Emissions: Volatilization and particulate-bound transport from manufacturing processes.

-

Wastewater Discharges: Effluents from production and processing plants.

-

Solid Waste Disposal: Landfilling of industrial sludge and waste materials.

End-of-Life Products and E-Waste

Products containing PBBs as flame retardants, such as plastics in electronics (e.g., computer monitors, televisions), textiles, and polyurethane foams, represent a major diffuse source of PBB 103.[2] As these products reach the end of their lifecycle, PBBs can be released through:

-

Leaching from Landfills: Slow release from discarded products into landfill leachate.

-

Incineration: Incomplete combustion of PBB-containing materials can lead to the formation and release of PBBs and other toxic byproducts.

-

E-waste Recycling: Informal and improper recycling of electronic waste can result in the release of PBBs into the environment.

The Michigan PBB Contamination Incident

A critical historical source of PBB contamination was the accidental mixing of FireMaster® into livestock feed in Michigan in 1973.[3] This event led to the contamination of meat, milk, and eggs, resulting in widespread human and environmental exposure. The disposal of contaminated animal carcasses and products further contributed to the environmental burden of PBBs, including PBB 103, in the region.

Environmental Fate of PBB 103

The environmental fate of PBB 103 is governed by its high persistence and lipophilicity, leading to its long-range transport, partitioning into solid matrices, and accumulation in biota.

Persistence and Degradation

PBBs are highly resistant to environmental degradation. Studies have shown no significant degradation of PBBs in soil over a one-year period.[5] The primary degradation pathways are slow and often lead to the formation of other persistent congeners.

-

Abiotic Degradation:

-

Photodegradation: Photochemical reactions are considered a potential degradation pathway for PBBs.[6][7] Irradiation of higher brominated biphenyls can lead to reductive debromination, forming lower brominated congeners. It is plausible that PBB 103 could be a degradation product of hexa- or heptabromobiphenyls. However, in soil environments, the penetration of sunlight is limited to the surface layer, making this a less significant overall degradation mechanism.[6] One study noted that photodegradation of major PBB isomers in manure-spread fields was not significant.[5]

-

Hydrolysis: Due to their low water solubility and stable chemical structure, hydrolysis is not a significant degradation pathway for PBBs.

-

-

Biotic Degradation:

-

Microbial Degradation: The microbial degradation of PBBs is generally a very slow process.[5] Aerobic biodegradation is limited, and while some anaerobic dehalogenation has been observed for related compounds like PCBs, specific data for PBB 103 is scarce. The high degree of bromination and the specific substitution pattern of PBB 103 likely hinder microbial attack.

-

Environmental Transport and Partitioning

The physical and chemical properties of PBB 103 dictate its movement and distribution in the environment.

-

Atmospheric Transport: PBBs can be transported long distances in the atmosphere, either in the vapor phase or adsorbed to particulate matter.[6] This allows for the contamination of remote ecosystems far from original sources.

-

Partitioning to Soil and Sediment: Due to their hydrophobicity, PBBs, including PBB 103, strongly adsorb to soil and sediment particles.[6] This limits their mobility in the aqueous phase but leads to their accumulation in these environmental compartments. The organic carbon content of the soil or sediment is a key factor influencing the extent of adsorption.